molecular formula C19H18N2O3 B11302070 N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-2-phenylacetamide

N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-2-phenylacetamide

Cat. No.: B11302070
M. Wt: 322.4 g/mol
InChI Key: UPZVKMGJINSJGE-UHFFFAOYSA-N
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Description

N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-2-phenylacetamide is a complex organic compound that features a benzoxazine ring fused with a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-2-phenylacetamide typically involves the condensation of 2-phenylacetic acid with a benzoxazine derivative. The reaction is often catalyzed by acids or bases under controlled temperatures to ensure the formation of the desired product. For instance, an acid- and base-catalyzed aldol condensation can be employed to synthesize similar compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The benzoxazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound may act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways . These reactive species can then interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-2-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as a photosensitizer and generate reactive oxygen species sets it apart from other similar compounds .

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-(3-oxo-4-prop-2-enyl-1,4-benzoxazin-6-yl)-2-phenylacetamide

InChI

InChI=1S/C19H18N2O3/c1-2-10-21-16-12-15(8-9-17(16)24-13-19(21)23)20-18(22)11-14-6-4-3-5-7-14/h2-9,12H,1,10-11,13H2,(H,20,22)

InChI Key

UPZVKMGJINSJGE-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)COC2=C1C=C(C=C2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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